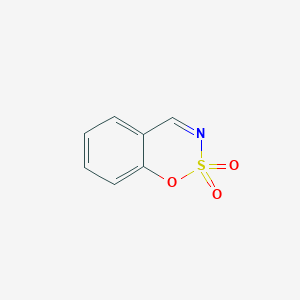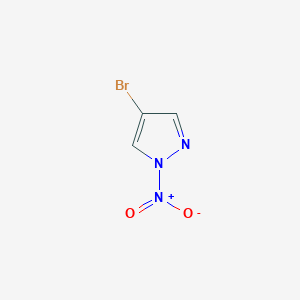
4,5-Dimethylpyridin-2(1H)-one
Descripción general
Descripción
“4,5-Dimethylpyridin-2(1H)-one” is a chemical compound with the molecular formula C7H10N2. It has a molecular weight of 122.16800 . The compound is commonly known as 4,5-dimethylpyridin-2-amine .
Molecular Structure Analysis
The molecular structure of “4,5-Dimethylpyridin-2(1H)-one” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 4 and 5 positions of the ring are substituted with methyl groups .Physical And Chemical Properties Analysis
“4,5-Dimethylpyridin-2(1H)-one” has a density of 1.04g/cm3 and a boiling point of 252.325ºC at 760 mmHg . The compound has a flash point of 129.989ºC .Aplicaciones Científicas De Investigación
Ga-Ga Coupling and Hydrogallation in Gallium Hydride Complexes
The complexation of gallium hydride with dimethylpyridines, similar to 4,5-Dimethylpyridin-2(1H)-one, has been studied, showing significant applications in the formation of unique gallium compounds. Nogai and Schmidbaur (2004) explored the dehydrogenative Ga-Ga coupling and hydrogallation in these complexes, revealing valuable insights into metal-ligand interactions (Nogai & Schmidbaur, 2004).
Synthesis and Antioxidant Activity of Thiazolo[4,5-B]Pyridines
Chaban et al. (2013) synthesized 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridine-2-one under specific reactions, further exploring structural modifications and evaluating their antioxidant activities. This research highlights the potential of modified dimethylpyridines in developing antioxidants (Chaban et al., 2013).
Spectroscopic Characterization and DFT Calculations
Li et al. (2014) investigated a series of 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, similar to 4,5-Dimethylpyridin-2(1H)-one, using various spectroscopic techniques and density functional theory calculations. This study offers a deeper understanding of the molecular structures and optical properties of dihydropyridines (Li et al., 2014).
NMR Coordination Shifts in Metal Complexes
Pazderski et al. (2010) performed NMR studies on chloride complexes with dimethylpyridines, providing insights into the coordination shifts and structural features of these metal complexes. This research is crucial for understanding the interaction between dimethylpyridines and metals (Pazderski et al., 2010).
Quantum Chemical Study on Molecular Structure
Singh et al. (2013) synthesized and characterized a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, performing an extensive quantum chemical study to evaluate the formation, properties, and reactivity of the compound. This contributes to the understanding of molecular interactions in dimethylpyridine derivatives (Singh et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
4,5-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(9)8-4-6(5)2/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKBNILXXMIRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502278 | |
| Record name | 4,5-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylpyridin-2(1H)-one | |
CAS RN |
72323-56-9 | |
| Record name | 4,5-Dimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)












